molecular formula C11H12BrClOS B14054457 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one

Cat. No.: B14054457
M. Wt: 307.63 g/mol
InChI Key: SJRFOBRUGHSQEM-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a methylthio-substituted aromatic compound, followed by a Friedel-Crafts acylation to introduce the chloropropanone moiety. The reaction conditions often require the use of strong acids or bases, and careful control of temperature and reaction time to ensure high yields and purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert the chloropropanone moiety to the corresponding alcohol.

    Addition Reactions: The carbonyl group in the chloropropanone moiety can undergo addition reactions with nucleophiles, forming various adducts.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with cellular components. The chloropropanone moiety can participate in addition reactions, forming adducts with nucleophiles.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-one include:

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom, this compound may exhibit different reactivity and biological activity.

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-2-one:

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)-3-chloropropan-1-ol: The alcohol derivative has different reactivity and may be used in different synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-methylsulfanylphenyl]-3-chloropropan-1-one

InChI

InChI=1S/C11H12BrClOS/c1-15-9-2-3-10(8(6-9)7-12)11(14)4-5-13/h2-3,6H,4-5,7H2,1H3

InChI Key

SJRFOBRUGHSQEM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)C(=O)CCCl)CBr

Origin of Product

United States

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